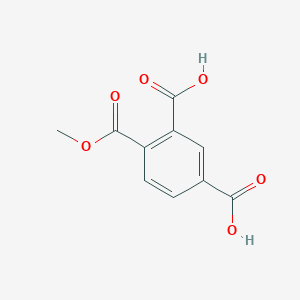
4-Methoxycarbonylbenzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxycarbonylbenzene-1,3-dicarboxylic acid, also known as 1-methyl-1,2,4-benzenetricarboxylic acid, is a derivative of trimellitic acid. Trimellitic acid itself is a benzene derivative with three carboxylic acid groups positioned at the 1, 2, and 4 locations on the benzene ring. This compound is a colorless solid and is primarily used in the production of various polymers, resins, and plasticizers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methoxycarbonylbenzene-1,3-dicarboxylic acid can be synthesized through the oxidation of 1,2,4-trimethylbenzene. The process involves the catalytic air oxidation of pseudocumene (1,2,4-trimethylbenzene) using a combination of manganese, cobalt, cerium, and titanium in the presence of bromine as the catalyst . The reaction is typically carried out in acetic acid as a solvent under controlled temperature and pressure conditions to achieve high yields.
Industrial Production Methods
In industrial settings, the production of trimellitic acid and its derivatives often involves a similar oxidation process. The crude product obtained from the oxidation is further purified through crystallization and filtration to obtain high-purity trimellitic acid .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxycarbonylbenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form trimellitic anhydride.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Esterification reactions typically use alcohols in the presence of acid catalysts, while amidation reactions use amines.
Major Products Formed
Trimellitic Anhydride: Formed through the dehydration of trimellitic acid.
Trimellitic Esters: Formed through esterification reactions with various alcohols.
Trimellitic Amides: Formed through amidation reactions with amines.
Applications De Recherche Scientifique
4-Methoxycarbonylbenzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various polymers and resins.
Biology: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Employed in the production of plasticizers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of trimellitic acid 1-methyl involves its interaction with various molecular targets and pathways. In oxidative degradation processes, the compound undergoes reactions with hydroxyl radicals generated through electro-Fenton technology, leading to its mineralization . The presence of carboxylic acid groups allows it to participate in various chemical reactions, making it a versatile compound in both synthetic and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hemimellitic Acid: Benzene-1,2,3-tricarboxylic acid.
Trimesic Acid: Benzene-1,3,5-tricarboxylic acid.
Mellitic Acid: Benzene-1,2,3,4,5,6-hexacarboxylic acid.
Uniqueness
4-Methoxycarbonylbenzene-1,3-dicarboxylic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its ability to form various derivatives, such as anhydrides, esters, and amides, makes it a valuable compound in multiple fields of research and industry.
Propriétés
Numéro CAS |
13912-71-5 |
|---|---|
Formule moléculaire |
C10H8O6 |
Poids moléculaire |
224.17 g/mol |
Nom IUPAC |
4-methoxycarbonylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H8O6/c1-16-10(15)6-3-2-5(8(11)12)4-7(6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |
Clé InChI |
OCOWBXQVZRSXRZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















